7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Description
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline is a tricyclic heterocyclic compound featuring a fused cycloheptane and quinoline system. This scaffold has garnered significant interest due to its adaptability in medicinal chemistry, particularly as a histamine H3-receptor antagonist . Modifications at positions 11 (e.g., carboxylic acid, amine, or aryl groups) and the quinoline core (e.g., halogenation) enable diverse pharmacological activities, including anticancer, antiepileptic, and antibacterial effects .
Properties
IUPAC Name |
7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-6-11-10-12-7-4-5-9-14(12)15-13(11)8-3-1/h4-5,7,9-10H,1-3,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDYCRJIHVDOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=CC=CC=C3N=C2CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395564 | |
| Record name | 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818998 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7092-81-1 | |
| Record name | 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cycloheptanone and aniline derivatives, which undergo a series of condensation and cyclization reactions to form the desired product. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline core, enhancing their chemical and biological properties.
Scientific Research Applications
Antidepressant Activity
One of the primary applications of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline derivatives is their role as antidepressant agents. Research indicates that these compounds exhibit pharmacological properties similar to well-known antidepressants like amitriptyline and imipramine. A comparative study highlighted that certain substituted derivatives show significant activity against depressive symptoms in animal models, suggesting a mechanism involving the modulation of neurotransmitter systems in the central nervous system (CNS) .
Chemical Synthesis
The synthesis of this compound involves various chemical methodologies that facilitate the introduction of functional groups to enhance biological activity. The compound's structural framework allows for modifications that can lead to improved efficacy and reduced side effects compared to traditional antidepressants .
Study on Antidepressant Efficacy
A notable study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antidepressant properties. The researchers conducted behavioral tests on mice to assess the compounds' effects on depression-like behaviors. Results indicated that certain derivatives significantly reduced immobility time in the forced swim test, a common measure for antidepressant efficacy .
Neuropharmacological Mechanisms
Another investigation focused on the neuropharmacological mechanisms underlying the antidepressant effects of these compounds. The study utilized various receptor binding assays and electrophysiological techniques to elucidate how these compounds interact with serotonin and norepinephrine transporters. Findings revealed that specific derivatives acted as dual inhibitors of both transporters, which is a desirable trait for modern antidepressants .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
11-Substituted Derivatives
Key Observations :
Amino and Heterocyclic Appendages
Impact on Drug Likeness :
- Piperidine/pyrrolidine groups balance lipophilicity (LogP 3.8–4.5) and solubility, favoring CNS penetration for H3-receptor targeting .
- Amino groups (e.g., 11-amino-4-methyl) reduce LogP but may limit blood-brain barrier permeability .
Comparison with Naphthyridine Analogs
The Friedlander reaction-derived 7,8,9,10-tetrahydro-6H-cyclohepta[b][1,8]naphthyridine (10g) shares synthetic methodology with cycloheptaquinolines but differs in bioactivity:
- Cycloheptaquinolines: Broader therapeutic scope (anticancer, kinase inhibition) due to the quinoline core’s π-π stacking capability .
Biological Activity
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline (TH-CHQ) is a bicyclic compound that combines a cycloheptane ring with a quinoline moiety. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of TH-CHQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of TH-CHQ is with a molecular weight of approximately 215.28 g/mol. The compound features a chloro substituent at the 11-position of the quinoline ring, which influences its reactivity and biological interactions.
The biological activity of TH-CHQ is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. For instance, derivatives of TH-CHQ have shown potent inhibition with IC50 values indicating strong selectivity towards BChE over AChE .
Antimicrobial Properties
Research indicates that TH-CHQ exhibits antimicrobial activity against various pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth, making it a potential candidate for developing new antimicrobial agents.
Anticancer Effects
TH-CHQ derivatives have been evaluated for their anticancer properties. In vitro studies have shown significant cytotoxicity against several cancer cell lines, including HeLa and MDA-MB-231, with IC50 values ranging from 3.35 to 16.79 µM . The mechanism involves inducing apoptosis and inhibiting cell proliferation.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Inhibition of lipid peroxidation has been observed in various assays, suggesting that TH-CHQ can mitigate oxidative stress in neuronal cells . Molecular docking studies have revealed that it binds effectively to AChE, potentially preventing amyloid-beta aggregation associated with Alzheimer's disease .
Study 1: Cholinesterase Inhibition
In a study evaluating the cholinesterase inhibitory activity of TH-CHQ derivatives, lead compounds exhibited IC50 values as low as 1.90 ± 0.16 µM for AChE inhibition. These findings suggest that modifications to the cycloheptaquinoline core can enhance selectivity and potency against cholinesterases .
Study 2: Antioxidant Activity
Another investigation assessed the antioxidant properties of TH-CHQ using the TBARS assay to measure lipid peroxidation inhibition. The results indicated that some derivatives had IC50 values significantly lower than Trolox, a standard antioxidant, highlighting their potential as effective antioxidant agents .
Comparative Analysis
| Compound | IC50 (µM) | Activity |
|---|---|---|
| TH-CHQ | 1.90 | AChE Inhibition |
| Derivative A | 6.23 | Lipid Peroxidation |
| Derivative B | 19.6 | Lipid Peroxidation |
| Trolox | 91.8 | Standard Antioxidant |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis typically involves cyclization of substituted quinoline precursors under catalytic hydrogenation or acid-mediated conditions. For example, multi-step routes may include Friedländer annulation followed by hydrogenation using palladium on carbon (Pd/C) in ethanol under reflux. Optimization can involve adjusting catalyst loading (e.g., 5–10% Pd/C), hydrogen pressure (1–3 atm), and reaction time (12–24 hours) to maximize yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming the fused cycloheptane-quinoline structure. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity. For derivatives, X-ray crystallography can resolve stereochemical ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential irritancy. Conduct reactions in a fume hood to avoid inhalation of vapors. Store the compound in airtight containers under inert gas (e.g., argon) to prevent oxidation. Dispose of waste via approved chemical hazard protocols .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical predictions and experimental spectroscopic data for cyclohepta[b]quinoline derivatives?
- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to model NMR chemical shifts and compare them with experimental data. If discrepancies arise, re-examine reaction conditions for unintended side products (e.g., oxidation artifacts) or conformational flexibility in the cycloheptane ring. Cross-validate findings using 2D NMR techniques like COSY and NOESY .
Q. What experimental strategies can elucidate the structure-activity relationships (SAR) of this compound in pharmacological contexts?
- Methodological Answer : Synthesize derivatives with substitutions at the 2-, 6-, or 11-positions (e.g., methyl, amino, or pyrrolidinyl groups). Test these analogs in bioassays (e.g., enzyme inhibition, cell viability) to correlate substituent effects with activity. Use molecular docking to predict binding affinities against target proteins (e.g., kinases) and validate with surface plasmon resonance (SPR) .
Q. Which computational approaches best predict the reactivity and electronic properties of this compound?
- Methodological Answer : Perform frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations can model solvent interactions and stability. For redox properties, conduct cyclic voltammetry (CV) experiments and compare with DFT-predicted oxidation potentials. Software like Gaussian or ORCA is recommended for these calculations .
Data Analysis and Interpretation
Q. How should researchers design experiments to resolve contradictions in biological activity data across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. Perform dose-response curves (IC₅₀/EC₅₀) with triplicate measurements. Use statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers. Cross-reference results with structural analogs to isolate confounding variables (e.g., solubility differences) .
Q. What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC-UV at timed intervals (0, 1, 3, 6 months). Identify degradation products using LC-MS and propose degradation pathways (e.g., hydrolysis, oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
